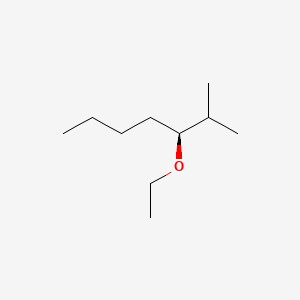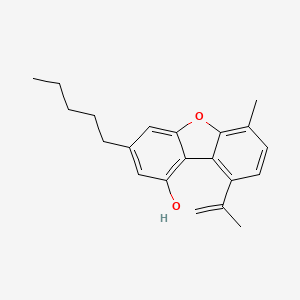
Dehydrocannabifuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydrocannabifuran is a phytocannabinoid found in Cannabis sativa L. It is a naturally occurring compound that has garnered interest due to its structural similarity to other well-known cannabinoids. This compound is part of a diverse group of isoprenylated resorcinyl polyketides, which are known for their various biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dehydrocannabifuran can be synthesized through the aromatization of the menthyl moiety of cannabielsoin to yield the thymyl moiety of this compound . This process involves specific reaction conditions that facilitate the transformation of the chemical structure.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, it is typically isolated from aged samples of hashish or cannabis smoke condensate . The compound is available as an analytical reference standard, often in a solution of acetonitrile .
Analyse Des Réactions Chimiques
Types of Reactions: Dehydrocannabifuran undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired transformation and the nature of the reaction.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound while exhibiting different functional groups.
Applications De Recherche Scientifique
Dehydrocannabifuran has several scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a reference standard for analytical purposes. It helps in the identification and quantification of cannabinoids in various samples .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules .
Medicine: this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with cannabinoid receptors makes it a candidate for further exploration in medical research .
Industry: In the industrial sector, this compound is used in the development of new products and formulations that leverage its unique properties. Its role in the cannabis industry is particularly noteworthy .
Mécanisme D'action
The mechanism of action of dehydrocannabifuran involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. These receptors are widely distributed in the central nervous system and peripheral tissues. This compound mimics the effects of endogenous cannabinoids, leading to various biological responses .
Comparaison Avec Des Composés Similaires
- Cannabifuran
- Cannabioxepane
- Cannabicoumaronone
These compounds share a common core structure but differ in their specific functional groups and biological effects .
Propriétés
Numéro CAS |
56154-59-7 |
|---|---|
Formule moléculaire |
C21H24O2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
6-methyl-3-pentyl-9-prop-1-en-2-yldibenzofuran-1-ol |
InChI |
InChI=1S/C21H24O2/c1-5-6-7-8-15-11-17(22)20-18(12-15)23-21-14(4)9-10-16(13(2)3)19(20)21/h9-12,22H,2,5-8H2,1,3-4H3 |
Clé InChI |
NAGBBYZBIQVPIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=C2C(=C1)OC3=C(C=CC(=C23)C(=C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


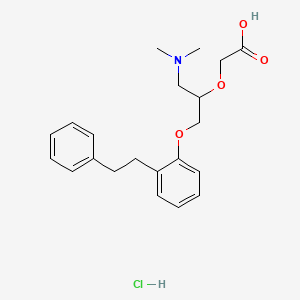
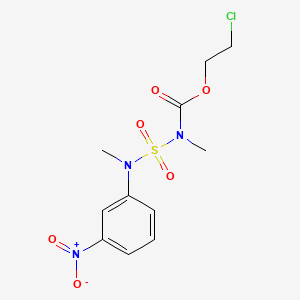
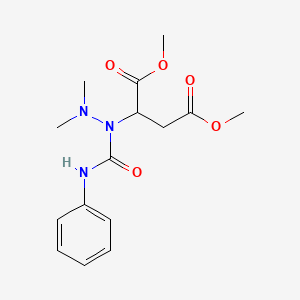
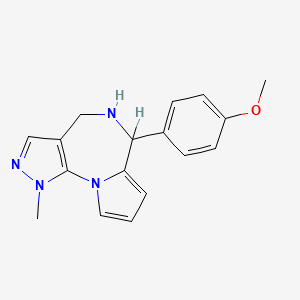

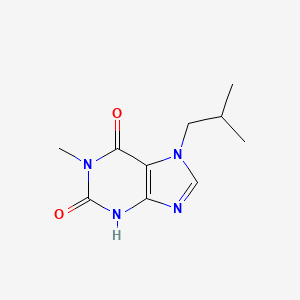
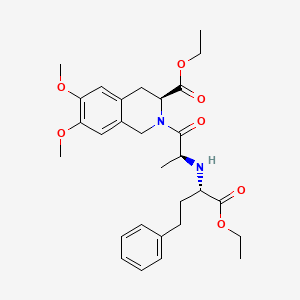
![[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12776852.png)
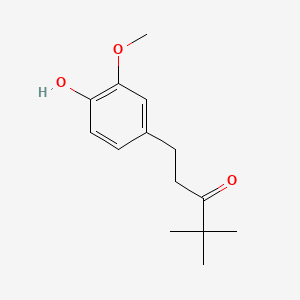
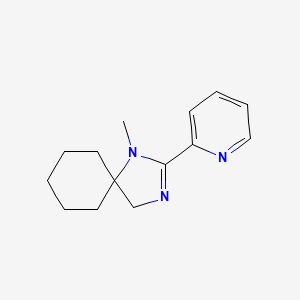
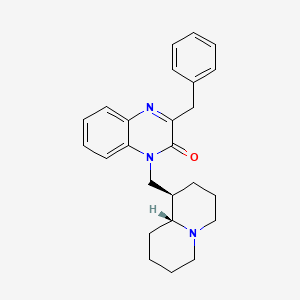
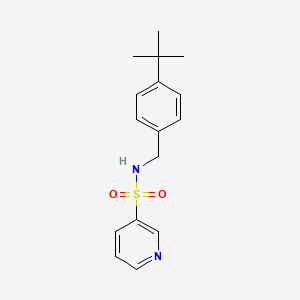
![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
